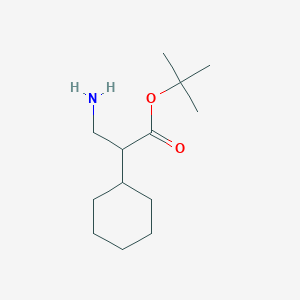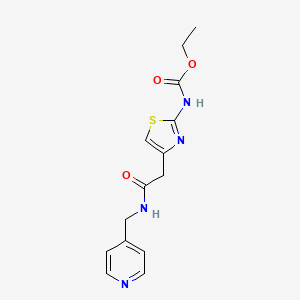
Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Chemical Reactions Analysis
Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Synthesis and Potential Anticancer Applications
The compound Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate, due to its structural complexity, finds relevance in the synthesis of various derivatives with potential applications in scientific research, particularly in the field of medicinal chemistry. A study by Temple et al. (1983) focused on synthesizing a series of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives from similar compounds. These derivatives were evaluated for their anticancer properties, particularly in inhibiting the proliferation of cultured L1210 cells and extending the survival of mice bearing P388 leukemia, showcasing their potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Antimicrobial and Antituberculosis Activity
This compound and its derivatives also exhibit significant antimicrobial properties. In research by Jeankumar et al. (2013), thiazole-aminopiperidine hybrid analogues were synthesized, showing activity against Mycobacterium tuberculosis. One of the compounds demonstrated promising results in various assays, including Mycobacterium smegmatis GyrB ATPase assay, MTB DNA gyrase supercoiling assay, and antituberculosis activity, without being cytotoxic at relevant concentrations (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Heterocyclic Chemistry and Novel Derivatives Synthesis
The structural motif of this compound is instrumental in the synthesis of heterocyclic compounds. Bhoi et al. (2016) reported the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These derivatives were synthesized using a one-pot, three-component approach under solvent-free conditions, demonstrating the compound's utility in creating poly-functionalized heterocycles with potential biological activities (Bhoi, Borad, Pithawala, & Patel, 2016).
Molluscicidal Properties and Environmental Applications
The derivatives of this compound have been investigated for their molluscicidal properties. A study by El-Bayouki and Basyouni (1988) synthesized new thiazolo[5,4-d]pyrimidines that demonstrated activity against Biomphalaria alexandrina snails, the intermediate host of schistosomiasis. This research indicates the compound's potential application in controlling snail populations to combat schistosomiasis (El-Bayouki & Basyouni, 1988).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site can vary, and the substituents at different positions on the thiazole ring can alter these orientations and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
ethyl N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-14(20)18-13-17-11(9-22-13)7-12(19)16-8-10-3-5-15-6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSLZTYWNZUJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2853865.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2853866.png)
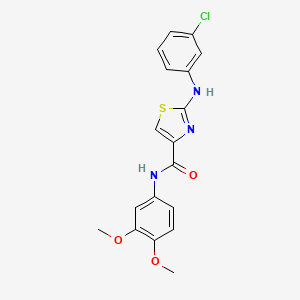
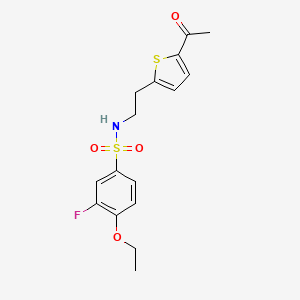

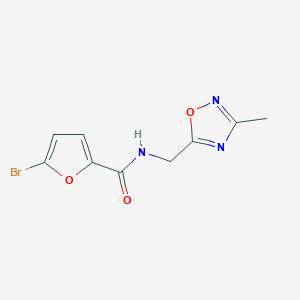
![N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2853876.png)
![methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B2853878.png)
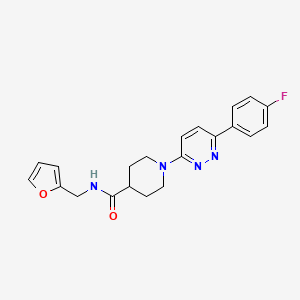
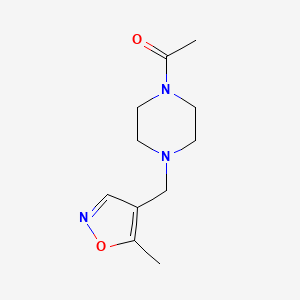
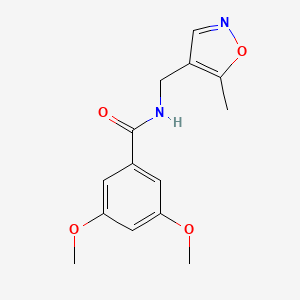
![1-(4-Fluorophenyl)-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]azetidin-2-one](/img/structure/B2853884.png)

